2-(benzylthio)-N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(benzylthio)-N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a benzylthio group, a thiazole ring, and an oxadiazole ring, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylthio)-N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-methylthiazole with appropriate reagents under controlled conditions.
Formation of the Oxadiazole Ring: The oxadiazole ring is formed by cyclization reactions involving hydrazides and carboxylic acids.
Coupling Reactions: The final step involves coupling the benzylthio group with the oxadiazole-thiazole intermediate under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
2-(benzylthio)-N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the oxadiazole ring.
Substitution: The benzylthio group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-(benzylthio)-N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(benzylthio)-N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-(benzyloxy)-5-(2-methylthiazol-4-yl)benzoic acid
- 2-(2-carboxy-4-methylthiazol-5-yl)ethyl phosphate
Uniqueness
2-(benzylthio)-N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)acetamide is unique due to its combination of a benzylthio group, thiazole ring, and oxadiazole ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
2-benzylsulfanyl-N-[5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2S2/c1-10-16-12(8-23-10)14-18-19-15(21-14)17-13(20)9-22-7-11-5-3-2-4-6-11/h2-6,8H,7,9H2,1H3,(H,17,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPBBMURYUHUKTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=NN=C(O2)NC(=O)CSCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.